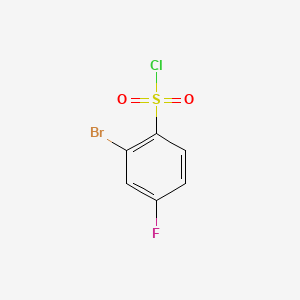

2-Bromo-4-fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWPFVLPNTOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380815 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-45-7 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines the primary synthetic route, a detailed experimental protocol, and relevant chemical data.

Introduction

This compound is an aromatic organic compound containing bromine, fluorine, and a sulfonyl chloride functional group. These features make it a versatile building block in medicinal chemistry and materials science. The strategic placement of the halogen atoms and the reactive sulfonyl chloride group allows for its incorporation into more complex molecules to modulate their biological activity and physical properties.

Synthetic Pathway

The most direct and common method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically the chlorosulfonation of 1-bromo-3-fluorobenzene. In this reaction, chlorosulfonic acid is used as the sulfonating agent. The electron-withdrawing effects of the bromine and fluorine atoms direct the incoming chlorosulfonyl group primarily to the C4 position, which is para to the fluorine and ortho to the bromine.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via chlorosulfonation.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF | 175.00 |

| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Ice | N/A | H₂O | 18.02 |

3.2. Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 1-bromo-3-fluorobenzene (1 equivalent).

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise from the dropping funnel to the stirred 1-bromo-3-fluorobenzene. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.

Caption: A generalized workflow for the synthesis of this compound.

Product Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

4.1. Physical Properties

| Property | Value |

| CAS Number | 351003-45-7[1][2] |

| Molecular Formula | C₆H₃BrClFO₂S[1][2] |

| Molecular Weight | 273.51 g/mol [1][2] |

| Appearance | Colorless to pale cream to pale yellow solid or liquid |

| Melting Point | 37-39 °C |

| Boiling Point | 264-265 °C |

| Density | 1.870 g/mL at 25 °C |

| Refractive Index | n20/D 1.5780 |

4.2. Spectroscopic Data

While specific spectra are not provided in the search results, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR to determine the number and environment of protons on the aromatic ring.

-

¹³C NMR to identify the carbon atoms in the molecule.

-

¹⁹F NMR to confirm the presence and environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹) and the C-Br, C-F, and C-S bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

4.3. Expected Yield

The yield of this reaction is expected to be in the range of 60-80%, based on similar chlorosulfonation reactions of halogenated benzenes. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. A proper gas trap must be used.

-

This compound is also expected to be corrosive and moisture-sensitive. Handle with care and store in a dry environment.

Conclusion

The synthesis of this compound via the chlorosulfonation of 1-bromo-3-fluorobenzene is a straightforward and efficient method for producing this valuable chemical intermediate. Adherence to the outlined protocol and safety precautions is essential for a successful and safe synthesis. The versatility of the product makes it a key component in the toolbox of medicinal and materials chemists.

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 2-Bromo-4-fluorobenzenesulfonyl chloride is a versatile reagent primarily utilized in the synthesis of novel sulfonamide derivatives for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key reactivity, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure, featuring a bromine atom, a fluorine atom, and a reactive sulfonyl chloride group, makes it an important intermediate in organic synthesis. The presence of the electron-withdrawing fluorine and bromine atoms influences the reactivity of the sulfonyl chloride group and provides sites for further chemical modification.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrClFO₂S | [1][2][3][4][5] |

| Molecular Weight | 273.51 g/mol | [2][3][4][5] |

| CAS Number | 351003-45-7 | [1][2][3][4] |

| Appearance | Colorless to pale cream to pale yellow solid or liquid | [1][4] |

| Melting Point | 33.0-42.0 °C | [1][4] |

| Boiling Point | 264-265 °C | [3][5] |

| Density | 1.87 g/mL at 25 °C | [3] |

| Refractive Index | 1.5750-1.5800 @ 20 °C | [1][4] |

| Solubility | Hydrolyzes in water | [5] |

Synthesis and Purification: Experimental Protocols

The primary synthetic route to this compound involves a diazotization reaction of 2-bromo-4-fluoroaniline followed by a Sandmeyer-type reaction.[6]

Synthesis of 2-Bromo-4-fluoroaniline (Precursor)

A common method for the synthesis of the precursor, 2-bromo-4-fluoroaniline, starts from 4-fluoroaniline.[7]

Detailed Methodology:

-

Dissolve 4-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF).

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) in DMF to the stirred solution of 4-fluoroaniline.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent such as dichloromethane.

-

Purify the crude product by column chromatography to yield 2-bromo-4-fluoroaniline.[7]

Synthesis of this compound

The following is a generalized procedure based on the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides.[6]

Detailed Methodology:

-

Diazotization:

-

Dissolve 2-bromo-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[6]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid and cool it.

-

Add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to this mixture while controlling the temperature.[6]

-

-

Work-up and Purification:

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Pour the mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration or extract the mixture with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography.[6]

-

Spectroscopic Analysis

FTIR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.[8] Other characteristic peaks would include those for C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region, with chemical shifts and coupling patterns determined by the substitution pattern on the benzene ring. The fluorine and bromine atoms will influence the electronic environment of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzene ring. The carbon attached to the sulfonyl group and the carbons bonded to fluorine and bromine will have characteristic chemical shifts.

Mass Spectrometry: The mass spectrum under electron ionization would likely show a molecular ion peak. A prominent feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks for bromine-containing fragments.[9] Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.

Reactivity and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of sulfonamide derivatives.[10] The sulfonamide functional group is a crucial pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.

Sulfonamide Synthesis

The most common reaction of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a nucleophilic substitution at the sulfonyl sulfur.

Reaction Mechanism: The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[6]

The versatility of this reaction allows for the introduction of a wide variety of substituents by choosing different amines, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. The bromine and fluorine atoms on the aromatic ring can also be utilized for further modifications through cross-coupling reactions, providing additional avenues for structural diversification.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[5] It causes severe skin burns and eye damage.[5] It is also a flammable liquid and vapor.[5] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored away from moisture, oxidizing agents, and bases.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide-containing molecules in the field of drug discovery. Its well-defined reactivity, coupled with the potential for further derivatization, makes it an important tool for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Spectroscopic (FTIR, FT-Raman), molecular electrostatic potential, NBO and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. rsc.org [rsc.org]

Spectral Data Analysis of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

The structure of 2-Bromo-4-fluorobenzenesulfonyl chloride is fundamental to interpreting its spectral data. The substitution pattern on the benzene ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular Structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectra of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-6 |

| ~ 7.6 - 7.8 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |

| ~ 7.3 - 7.5 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-5 |

Note: Chemical shifts are referenced to TMS at 0 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| ~ 165 (d) | ¹J(C,F) ≈ 255 Hz | C-4 |

| ~ 140 (d) | ³J(C,F) ≈ 9 Hz | C-2 |

| ~ 135 (s) | C-1 | |

| ~ 132 (d) | ³J(C,F) ≈ 10 Hz | C-6 |

| ~ 120 (d) | ²J(C,F) ≈ 25 Hz | C-5 |

| ~ 118 (d) | ²J(C,F) ≈ 22 Hz | C-3 |

Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of fluorine will result in through-bond couplings to carbon, observed as doublets (d) or other multiplets.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 1580 - 1560 | Medium | Aromatic C=C Stretch |

| 1470 - 1450 | Medium | Aromatic C=C Stretch |

| 1380 - 1360 | Strong | Asymmetric SO₂ Stretch |

| 1250 - 1230 | Strong | C-F Stretch |

| 1190 - 1170 | Strong | Symmetric SO₂ Stretch |

| 880 - 860 | Strong | C-H Out-of-plane Bending |

| 750 - 730 | Medium | C-Br Stretch |

| 580 - 560 | Medium | S-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 272/274/276 | High | [M]⁺ (Molecular ion with isotopes of Br and Cl) |

| 237 | Medium | [M - Cl]⁺ |

| 173/175 | High | [M - SO₂Cl]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

Note: The molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The experiment is performed on a 500 MHz NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

The experiment is performed on the same 500 MHz spectrometer (operating at 125 MHz for carbon).

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or a gas chromatograph (GC) inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting mass spectrum plots relative intensity versus m/z.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for a chemical compound.

Caption: General workflow for spectral data acquisition and analysis.

An In-Depth Technical Guide on the Reactivity Profile of 2-Bromo-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-bromo-4-fluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. The document details the compound's physical and chemical properties, its synthesis, and its primary reactions, including sulfonamide formation and palladium-catalyzed cross-coupling. A significant focus is placed on the application of its derivatives as enzyme inhibitors, particularly in the context of the VEGFR-2 signaling pathway, which is crucial in angiogenesis and cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a highly reactive sulfonyl chloride group and two halogen substituents (bromo and fluoro), allows for a diverse range of chemical transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions. These characteristics make it a valuable scaffold in the design and synthesis of novel bioactive molecules, particularly in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and for the design of reaction conditions. The compound is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 351003-45-7 | |

| Molecular Formula | C₆H₃BrClFO₂S | |

| Molecular Weight | 273.51 g/mol | |

| Appearance | Colorless to pale cream or pale yellow solid | |

| Melting Point | 33.0-42.0 °C | |

| Boiling Point | 264-265 °C | |

| Density | 1.870 g/mL at 25 °C | |

| Refractive Index | 1.5750-1.5800 @ 20 °C | |

| Solubility | Hydrolyzes in water |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluoroaniline. The first step involves the bromination of 4-fluoroaniline to yield 2-bromo-4-fluoroaniline. This intermediate is then converted to the final product via a diazotization reaction followed by treatment with sulfur dioxide and a copper(I) chloride catalyst, a variant of the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

A detailed experimental protocol for the synthesis of the precursor, 2-bromo-4-fluoroaniline, can be found in the literature. A common method involves the bromination of 4-fluoroaniline using a suitable brominating agent.

Step 2: Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

-

Diazotization: 2-bromo-4-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

-

Sulfonylation (Sandmeyer-type reaction): In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, keeping the temperature controlled.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The precipitated solid is collected by filtration, or the mixture is

Solubility Profile of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluorobenzenesulfonyl chloride in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a sulfonyl halide compound frequently utilized as an intermediate in pharmaceutical synthesis and other areas of organic chemistry. Understanding its solubility in various solvents is critical for reaction design, purification, and formulation development. This guide summarizes the known qualitative solubility of this compound and its analogs and provides a robust experimental methodology for quantitative solubility determination.

Qualitative Solubility Data

Publicly available data on the quantitative solubility of this compound is scarce. However, information from chemical suppliers and analogous compounds provides a general understanding of its solubility profile. The compound is known to be moisture-sensitive and hydrolyzes in water.[1] Qualitative data for the target compound and structurally similar sulfonyl chlorides are summarized in the table below.

| Compound | Water | Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform) |

| This compound | Hydrolyzes[1] | Likely Soluble (by analogy) | Likely Soluble (by analogy) |

| 4-Bromobenzenesulfonyl chloride | Insoluble[2] | Soluble[2] | Soluble[2] |

| 4-Fluorobenzenesulfonyl chloride | Limited solubility[3] | Soluble (e.g., Acetone, Ethyl Acetate)[3] | Soluble (e.g., Dichloromethane)[3] |

| 2-Fluorobenzenesulfonyl chloride | Reacts | Soluble (by analogy) | Soluble (by analogy) |

Note: The solubility in organic solvents for this compound is inferred from the behavior of analogous compounds. It is crucial to experimentally verify the solubility in the specific solvent and conditions to be used.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in a given solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound

-

Solvent of interest (anhydrous)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and exposure to moisture.

-

Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The solubility can be expressed in various units, such as g/L or mg/mL.

-

Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Volume of solvent (V_solvent): The volume of the filtered saturated solution taken.

-

Solubility = m_solute / V_solvent

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Conclusion

References

Technical Guide: Characterization and Applications of 2-Fluoro-5-iodobenzonitrile (CAS 351003-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodobenzonitrile, with the Chemical Abstracts Service (CAS) registry number 351003-36-6, is a halogenated benzonitrile derivative of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of fluorine and iodine atoms, along with the nitrile functional group, makes it a versatile building block for the synthesis of a variety of complex organic molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the characterization, and synthetic utility of this compound, with a focus on its role in the development of kinase and enoyl-ACP reductase inhibitors.

Physicochemical Properties

2-Fluoro-5-iodobenzonitrile is typically an off-white or light brown crystalline solid.[1] It is sensitive to light and should be stored in a dry environment at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 351003-36-6 | [2] |

| Molecular Formula | C₇H₃FIN | [2][3] |

| Molecular Weight | 247.01 g/mol | [2][3] |

| Melting Point | 72-76 °C (lit.) | [1][2] |

| Boiling Point | 253.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.98 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Appearance | Crystalline solid | [1] |

| Color | Very dark brown |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for 2-Fluoro-5-iodobenzonitrile is not widely available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Data for 2-Fluoro-5-iodobenzonitrile

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with both the fluorine and adjacent protons. |

| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JC-F). The carbon of the nitrile group would appear in the downfield region (around 115-120 ppm). |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the range of 2220-2240 cm⁻¹. Bands corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C stretching, would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 247. The isotopic pattern would be characteristic of a molecule containing one iodine atom (a prominent M+1 peak is not expected, but an M+2 peak due to ¹³C would be present). Fragmentation patterns would likely involve the loss of I, CN, and F radicals or neutral molecules. |

Synthesis and Reactivity

2-Fluoro-5-iodobenzonitrile serves as a crucial intermediate in multi-step organic syntheses. Its reactivity is primarily centered around the three functional groups: the nitrile, the fluorine atom, and the iodine atom. The iodine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Synthetic Pathways

A common laboratory synthesis of 2-Fluoro-5-iodobenzonitrile involves a Sandmeyer reaction starting from 2-fluoro-5-iodoaniline.[4]

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzonitrile via Sandmeyer Reaction

This protocol is adapted from general procedures for the Sandmeyer reaction.[4]

-

Diazotization:

-

Suspend 2-fluoro-5-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C in a reaction vessel.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to facilitate the formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-fluoro-5-iodobenzonitrile.

-

Applications in Drug Discovery

The primary utility of 2-Fluoro-5-iodobenzonitrile in drug discovery lies in its role as a scaffold for the synthesis of kinase and enoyl-ACP reductase inhibitors. The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of various aryl, heteroaryl, and amino groups.

Kinase Inhibitor Synthesis

2-Fluoro-5-iodobenzonitrile has been utilized in the synthesis of 5-substituted-3-aminoindazoles, a class of compounds known to possess kinase inhibitory activity.

Enoyl-ACP Reductase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of 4-phenoxybenzamide adenine dinucleotide analogues, which have shown inhibitory activity against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis.[1]

Safety and Handling

2-Fluoro-5-iodobenzonitrile is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Table 3: Hazard and Safety Information for 2-Fluoro-5-iodobenzonitrile

| Category | Information | Reference(s) |

| Hazard Codes | Xn (Harmful) | [1] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [1] |

| Safety Statements | S36/37: Wear suitable protective clothing and gloves. | [1] |

| GHS Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [2] |

| GHS Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | [2] |

Conclusion

2-Fluoro-5-iodobenzonitrile (CAS 351003-36-6) is a valuable and versatile chemical intermediate for drug discovery and development. Its trifunctional nature allows for the strategic and efficient synthesis of complex molecules, most notably kinase and enoyl-ACP reductase inhibitors. While detailed public spectroscopic data for this compound is limited, its physicochemical properties and synthetic utility are well-documented. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and develop new therapeutic agents. Standard laboratory safety precautions should be strictly followed when handling this hazardous material.

References

The Versatile Reagent: A Technical Guide to the Applications of 2-Bromo-4-fluorobenzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-fluorobenzenesulfonyl chloride is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution or modulate physicochemical properties, makes it a highly attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its utility in the synthesis of sulfonamides, its potential in Suzuki-Miyaura cross-coupling reactions, and its reactivity in nucleophilic aromatic substitution.

Synthesis of Sulfonamides: A Cornerstone Application

The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.

The presence of the bromo and fluoro substituents on the aromatic ring of the resulting sulfonamides provides valuable handles for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

-

To this solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Table 1: Representative Synthesis of Sulfonamides

| Amine | Product | Typical Yield (%) |

| Aniline | N-(phenyl)-2-bromo-4-fluorobenzenesulfonamide | 85-95 |

| Benzylamine | N-(benzyl)-2-bromo-4-fluorobenzenesulfonamide | 80-90 |

| Morpholine | 4-((2-bromo-4-fluorophenyl)sulfonyl)morpholine | 90-98 |

| Piperidine | 1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine | 90-98 |

Note: Yields are estimates based on general sulfonamide synthesis protocols and may vary depending on the specific amine and reaction conditions.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The bromine atom at the 2-position of the benzene ring serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction enables the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and a variety of organoboron reagents, leading to the synthesis of biaryl and substituted aryl sulfonamides. These motifs are of significant interest in medicinal chemistry and materials science.

The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, generally offering a good balance between reactivity and stability. The reaction typically proceeds under mild conditions with a palladium catalyst, a phosphine ligand, and a base.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-4-fluorobenzenesulfonamide Derivative

Materials:

-

N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamide (1.0 eq)

-

Arylboronic acid or ester (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Dioxane/water or Toluene/water solvent mixture (e.g., 4:1)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add the N-substituted-2-bromo-4-fluorobenzenesulfonamide (1.0 eq), arylboronic acid (1.2 - 1.5 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 - 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Plausible Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Expected Product | Plausible Yield (%) |

| Phenylboronic acid | N-Substituted-2-phenyl-4-fluorobenzenesulfonamide | 70-90 |

| 4-Methoxyphenylboronic acid | N-Substituted-2-(4-methoxyphenyl)-4-fluorobenzenesulfonamide | 65-85 |

| Thiophene-2-boronic acid | N-Substituted-2-(thiophen-2-yl)-4-fluorobenzenesulfonamide | 60-80 |

Note: Yields are hypothetical and based on typical Suzuki-Miyaura coupling reactions of aryl bromides.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Moiety

The fluorine atom at the 4-position, activated by the electron-withdrawing sulfonyl group, can undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride ion from the aromatic ring. Interestingly, in SNAr reactions, fluoride can be a better leaving group than other halogens due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

This reactivity opens up another avenue for the diversification of this compound derivatives, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates at the 4-position.

Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution of a 2-Bromo-4-fluorobenzenesulfonamide Derivative

Materials:

-

N-Alkyl/Aryl-2-bromo-4-fluorobenzenesulfonamide (1.0 eq)

-

Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Anhydrous potassium carbonate (K₂CO₃) (for amine nucleophiles)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the N-substituted-2-bromo-4-fluorobenzenesulfonamide (1.0 eq) in the anhydrous polar aprotic solvent.

-

Add the nucleophile (1.5 - 2.0 eq). If the nucleophile is an amine, add K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the attacking species.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Product | Plausible Yield (%) |

| Sodium Methoxide | N-Substituted-2-bromo-4-methoxybenzenesulfonamide | 60-80 |

| Piperidine | N-Substituted-2-bromo-4-(piperidin-1-yl)benzenesulfonamide | 70-90 |

| Sodium Thiophenoxide | N-Substituted-2-bromo-4-(phenylthio)benzenesulfonamide | 65-85 |

Note: Yields are hypothetical and depend on the specific nucleophile and reaction conditions.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering multiple avenues for the creation of complex and biologically relevant molecules. Its primary application in the synthesis of functionalized sulfonamides is well-established. Furthermore, the strategic placement of the bromo and fluoro substituents opens up exciting possibilities for sequential or orthogonal functionalization through Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This technical guide provides a foundational understanding and practical starting points for researchers to explore and exploit the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors. Further optimization of the hypothetical protocols presented herein will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of valuable compounds.

A Technical Guide to the Electrophilicity and Reactivity of 2-Bromo-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electrophilic character of 2-Bromo-4-fluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds.[1][2][3] The document outlines the electronic factors governing its reactivity, provides representative experimental protocols, and presents a framework for its application in sulfonamide synthesis.

Core Concept: Electrophilicity

The reactivity of this compound is dominated by the pronounced electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, leading to a significant partial positive charge. This electron deficiency makes it a prime target for attack by nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other derivatives.

The aromatic ring substituents—a bromine atom at the ortho-position and a fluorine atom at the para-position—play a critical role in modulating this electrophilicity.

-

Inductive Effect: Both fluorine and bromine are highly electronegative halogens that exert a strong electron-withdrawing inductive effect (-I).[4] They pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This withdrawal of electron density further increases the partial positive charge on the sulfur atom, thus enhancing its electrophilicity compared to unsubstituted benzenesulfonyl chloride.

-

Resonance Effect: While halogens possess lone pairs that can be donated to the aromatic ring via a resonance effect (+R), this effect is generally weaker than their inductive withdrawal.[5] For fluorine and bromine, the powerful -I effect is the dominant factor influencing the reactivity of the sulfonyl chloride moiety.

The combined electron-withdrawing properties of the ortho-bromo and para-fluoro substituents render this compound a highly reactive electrophile.

Quantitative Reactivity Data

| Compound | Substituents | Dominant Electronic Effect | Expected Relative Reactivity (Electrophilicity) |

| Benzenesulfonyl chloride | None | Baseline | 1 (Reference) |

| 4-Fluorobenzenesulfonyl chloride | p-F | Strong -I | > 1 |

| 2-Bromobenzenesulfonyl chloride | o-Br | Strong -I | > 1 |

| This compound | o-Br, p-F | Very Strong -I (Additive) | >> 1 (Highest) |

Reaction Mechanism and Experimental Protocols

The primary reaction pathway for this compound involves nucleophilic attack at the electrophilic sulfur center. The synthesis of sulfonamides from primary or secondary amines is a hallmark reaction.

This protocol is a generalized procedure for the coupling of this compound with a primary aromatic amine, based on standard methodologies for sulfonamide synthesis.[6][7]

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0-1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: Dissolve the substituted aniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).

-

Workup: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. L19713.06 [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. aklectures.com [aklectures.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-4-fluorobenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules. Its substituted phenylsulfonyl chloride moiety allows for the facile construction of sulfonamides, a common functional group in many drug candidates. The presence of both bromo and fluoro substituents on the aromatic ring provides medicinal chemists with valuable tools to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability and target binding affinity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a focus on its use in the development of CRTH2 antagonists and p38 MAPK inhibitors.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point in the range of 33-42 °C.[1] It is characterized by a boiling point of 264-265 °C and a density of approximately 1.87 g/mL.[2] Spectroscopic data are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClFO₂S | [1] |

| Molecular Weight | 273.51 g/mol | [1] |

| CAS Number | 351003-45-7 | [1] |

| Appearance | Colorless to pale cream to pale yellow solid | [1] |

| Melting Point | 33.0-42.0 °C | [1] |

| Boiling Point | 264-265 °C | [2] |

| Density | 1.870 g/mL at 25 °C | [2] |

| Refractive Index | 1.5750-1.5800 @ 20 °C | [1] |

Note: Specific spectroscopic data (NMR, IR, MS) should be obtained from experimental analysis of synthesized or purchased material.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4-fluoroaniline, adapting a general method for the synthesis of arylsulfonyl chlorides.[][4] The process involves the diazotization of the aniline followed by a sulfonylchlorination reaction, which can be considered a variation of the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-bromobenzenesulfonyl chloride.[][4]

Step 1: Diazotization of 2-Bromo-4-fluoroaniline

-

In a suitable reaction vessel, add 2-bromo-4-fluoroaniline (1 equivalent) to a solution of hydrochloric acid (4 equivalents) in water.

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the 2-bromo-4-fluorobenzenediazonium chloride solution.

Step 2: Sulfonylchlorination

-

In a separate reaction vessel, add thionyl chloride (2 equivalents) and a catalytic amount of copper(I) chloride (0.01 equivalents).

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the thionyl chloride mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery

This compound is a valuable reagent for the synthesis of sulfonamide-containing drug candidates. Two notable examples of its application are in the development of CRTH2 antagonists for inflammatory diseases and p38 MAPK inhibitors for a range of disorders including inflammation and cancer.

CRTH2 Antagonists

The Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2).[5][6] Antagonizing this receptor is a promising therapeutic strategy for allergic and inflammatory conditions such as asthma.[7]

Synthesis of a Representative CRTH2 Antagonist

A general approach to synthesizing CRTH2 antagonists involves the reaction of this compound with a suitable amine-containing scaffold.

Experimental Protocol: General Synthesis of a 2-Bromo-4-fluorobenzenesulfonamide Derivative

-

To a stirred solution of the desired amine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane), add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

| Compound ID | Target | IC₅₀ (nM) | Assay Conditions |

| Hypothetical CRTH2 Antagonist 1 | CRTH2 | Data not available | Calcium mobilization assay in CRTH2-expressing cells |

| Hypothetical CRTH2 Antagonist 2 | CRTH2 | Data not available | Radioligand binding assay |

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[8] Inhibition of p38 MAPK, particularly the α isoform, is a key therapeutic strategy for a wide range of inflammatory diseases, autoimmune disorders, and some cancers.[9][10]

Synthesis of a Representative p38 MAPK Inhibitor

The synthesis of p38 MAPK inhibitors often involves the formation of a sulfonamide linkage. This compound can be reacted with a suitable heterocyclic amine, which is a common core structure in many kinase inhibitors.

Experimental Protocol: General Synthesis of a Sulfonamide-based p38 MAPK Inhibitor

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the heterocyclic amine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C and stir for 30 minutes.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired p38 MAPK inhibitor.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| SB203580 (Reference Compound) | p38α | 0.3-0.5 | [11][12][13] |

| Hypothetical Inhibitor 3a | p38α | 2.1 | [13] |

| Hypothetical Inhibitor 3b | p38α | 0.1 | [13] |

| Hypothetical Inhibitor 3e | p38α | 0.08 | [13] |

Note: The IC₅₀ values presented are for representative p38 MAPK inhibitors and may not be for compounds specifically derived from this compound. These values serve as a reference for the expected potency of small molecule inhibitors targeting this kinase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward preparation and reactivity make it an attractive starting material for the construction of sulfonamide-containing molecules with potential therapeutic applications. The examples of its utility in the development of CRTH2 antagonists and p38 MAPK inhibitors highlight its importance in modern medicinal chemistry. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to yield new and potent therapeutic agents. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important chemical intermediate in their drug discovery endeavors.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Stability and Storage of 2-Bromo-4-fluorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-bromo-4-fluorobenzenesulfonyl chloride (CAS No. 351003-45-7). This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. Due to its chemical nature as a sulfonyl chloride, this compound exhibits sensitivity to environmental factors, necessitating specific handling and storage protocols to prevent degradation.

Core Stability Profile

This compound is a reactive compound primarily susceptible to hydrolysis. Its stability is significantly influenced by moisture, temperature, and the presence of nucleophilic reagents. The primary degradation pathway is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.

General Stability Characteristics:

-

Moisture Sensitivity : The compound readily reacts with water, leading to its decomposition.[1] This hydrolysis is a key factor to control during storage and handling.

-

Incompatibilities : this compound is incompatible with strong bases, amines, and ammonia. Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or Freezer | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture. |

| Container | Tightly sealed, moisture-proof container | To protect from hydrolysis. |

| Light | Store in a dark place | Although not explicitly stated as light-sensitive, protection from light is a good general practice for reactive chemical intermediates. |

| Location | A dry, well-ventilated area away from incompatible materials | To ensure safety and prevent accidental reactions. |

Experimental Protocols

While specific, validated stability-indicating analytical methods for this compound are not published in detail, standard methods for assessing the purity and degradation of sulfonyl chlorides can be adapted.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to quantify the formation of its primary degradant, 2-bromo-4-fluorobenzenesulfonic acid.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a known quantity of the compound in a suitable dry, inert solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Procedure : Inject the sample onto the HPLC system and record the chromatogram. The purity can be calculated by dividing the peak area of the main component by the total peak area. The appearance of a new, more polar peak is indicative of hydrolysis to the sulfonic acid.

Accelerated Stability Study (Hydrolysis)

This protocol is designed to assess the hydrolytic stability of the compound under stressed conditions.

-

Objective : To determine the rate of hydrolysis at elevated temperature and humidity.

-

Conditions :

-

Temperature : 40°C

-

Relative Humidity : 75% RH

-

-

Procedure :

-

Place a known quantity of this compound in an open container within a stability chamber set to the specified conditions.

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample.

-

Analyze the sample for purity and the presence of 2-bromo-4-fluorobenzenesulfonic acid using the HPLC method described above.

-

Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

-

Visualizations

Logical Workflow for Handling and Storage

Caption: Recommended Handling and Storage Workflow

Potential Degradation Pathway

Caption: Primary Degradation Pathway - Hydrolysis

References

An In-depth Technical Guide on the Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-4-fluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. The presence of bromine, fluorine, and a sulfonyl chloride functional group on the benzene ring imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecules with potential biological activity. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing compounds. The bromo and fluoro substituents can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional molecular complexity. This guide provides a comprehensive overview of a likely synthetic route to this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 351003-45-7 | [1][2] |

| Molecular Formula | C6H3BrClFO2S | [1][2] |

| Molecular Weight | 273.51 g/mol | [1][2] |

| Appearance | Colorless to pale cream to pale yellow solid | [1] |

| Melting Point | 37-42 °C | [1][3] |

| Boiling Point | 264-265 °C | [3] |

| Density | 1.870 g/mL at 25 °C | [3] |

| Refractive Index | 1.5750-1.5800 @ 20 °C | [1] |

Synthetic Pathway

The most plausible and widely applicable method for the synthesis of this compound involves a two-step process starting from 2-bromo-4-fluoroaniline. The first step is a diazotization reaction to convert the primary amine into a diazonium salt. The second step is a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group using sulfur dioxide and a copper(I) chloride catalyst.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for diazotization and Sandmeyer reactions.

Step 1: Diazotization of 2-bromo-4-fluoroaniline

Materials:

-

2-bromo-4-fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of concentrated hydrochloric acid in distilled water is prepared and cooled to 0-5 °C in an ice-salt bath.

-

2-bromo-4-fluoroaniline is added portion-wise to the cold acid solution with stirring, maintaining the temperature below 5 °C.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline suspension. The rate of addition is controlled to maintain the reaction temperature between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure the complete formation of the 2-bromo-4-fluorobenzenediazonium chloride solution. The resulting solution is kept cold for the next step.

Step 2: Sandmeyer-type Sulfonyl Chlorination

Materials:

-

2-bromo-4-fluorobenzenediazonium chloride solution (from Step 1)

-

Sulfur dioxide (SO2) gas

-

Glacial acetic acid

-

Copper(I) chloride (CuCl)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas at a low temperature.

-

A catalytic amount of copper(I) chloride is added to the sulfur dioxide/acetic acid solution.

-

The cold diazonium salt solution from Step 1 is added portion-wise to the stirred sulfur dioxide/acetic acid/copper(I) chloride mixture. The temperature should be carefully controlled during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours, or until the evolution of nitrogen gas ceases.

-

The reaction mixture is then poured onto crushed ice, and the crude product is extracted with dichloromethane.

-

The organic layer is washed with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Conclusion